4-Azaspiro[2.4]heptane-1-carbonitrile
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Overview
Description
4-Azaspiro[2.4]heptane-1-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclopropane and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.4]heptane-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclopropane derivative with a piperidine derivative under specific conditions to form the spirocyclic structure. For example, the reaction of tert-butyl cyclopropanecarboxylate with a suitable amine can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic processes to facilitate large-scale production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.4]heptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products can serve as intermediates in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
4-Azaspiro[2.4]heptane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and spirocyclic frameworks.
Biology: The compound is investigated for its potential as a bioisostere in drug design, mimicking the structure and function of biologically active molecules.
Medicine: Research explores its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases and neurological disorders.
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.4]heptane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by mimicking the transition state of the substrate, thereby blocking the enzyme’s catalytic function .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and shares a similar spirocyclic structure but with different ring sizes.
5-Azaspiro[3.4]octane: Another spirocyclic compound with potential biological activities, differing in the size and substitution pattern of the rings.
1-Azaspiro[4.4]nonane: This compound features a larger spirocyclic framework and is used in the synthesis of complex bioactive molecules.
Uniqueness
4-Azaspiro[2.4]heptane-1-carbonitrile is unique due to its specific ring size and the presence of a nitrile group, which can participate in various chemical reactions and enhance its biological activity. Its spirocyclic structure provides rigidity and conformational stability, making it a valuable scaffold in drug design and synthesis .
Properties
Molecular Formula |
C7H10N2 |
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Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-azaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-5-6-4-7(6)2-1-3-9-7/h6,9H,1-4H2 |
InChI Key |
LJHVMOLXHUUHSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2C#N)NC1 |
Origin of Product |
United States |
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